FQI1 LSF Transactivation Inhibition Potency Compared to (S)-FQI1 Enantiomer
FQI1, as a racemic mixture, inhibits LSF transactivation activity with an IC50 of 2.1 μM in NIH 3T3 cells . In direct comparative analysis, the isolated (S)-enantiomer ((S)-FQI1) exhibits an IC50 of 0.93 μM for LSF inhibition, representing a 2.3-fold increase in potency relative to the racemate . This enantiomeric potency differential indicates that FQI1 (racemic) provides a defined baseline activity profile that is essential for interpreting SAR studies and for use as a reference control when evaluating enantiopure analogs.
| Evidence Dimension | LSF transactivation inhibition (IC50) |
|---|---|
| Target Compound Data | 2.1 μM (racemic FQI1) |
| Comparator Or Baseline | (S)-FQI1: 0.93 μM |
| Quantified Difference | (S)-FQI1 is 2.3-fold more potent |
| Conditions | NIH 3T3 cells; LSF transactivation assay |
Why This Matters
Enables informed selection between racemic FQI1 and the more potent but less widely available (S)-enantiomer based on experimental potency requirements and cost considerations.
